molecular formula C28H34N2O6 B8104355 m-PEG4-DBCO

m-PEG4-DBCO

Cat. No.: B8104355
M. Wt: 494.6 g/mol
InChI Key: CUEOILOXVJZHLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy-polyethylene glycol-4-dibenzocyclooctyne (m-PEG4-DBCO) is a heterobifunctional crosslinker that contains a thiol/sulfhydryl-reactive maleimide and a dibenzylcyclooctyne (DBCO) group. The compound is widely used in bioorthogonal chemistry, particularly for copper-free click chemistry applications. The hydrophilic polyethylene glycol (PEG) spacer enhances its solubility and reduces non-specific interactions, making it a versatile tool in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG4-DBCO typically involves the conjugation of a maleimide group to a PEG chain, followed by the attachment of the DBCO moiety. The reaction conditions often include:

    Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Catalysts: None required for the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

m-PEG4-DBCO undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

m-PEG4-DBCO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of m-PEG4-DBCO involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG4-DBCO stands out due to its:

Properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-33-16-17-35-20-21-36-19-18-34-15-14-29-27(31)12-13-28(32)30-22-25-8-3-2-6-23(25)10-11-24-7-4-5-9-26(24)30/h2-9H,12-22H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOILOXVJZHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.